molecular formula C11H18Cl2N2O2 B13452065 benzyl (2S)-2,4-diaminobutanoate dihydrochloride

benzyl (2S)-2,4-diaminobutanoate dihydrochloride

Cat. No.: B13452065
M. Wt: 281.18 g/mol
InChI Key: SORDVEVHPGMJII-XRIOVQLTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2,4-diaminobutanoate dihydrochloride typically involves the reaction of benzyl chloride with (2S)-2,4-diaminobutanoic acid under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2,4-diaminobutanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Benzyl (2S)-2,4-diaminobutanoate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of benzyl (2S)-2,4-diaminobutanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-2,4-diaminobutanoate: The non-dihydrochloride form of the compound.

    Benzyl (2S)-2,4-diaminobutanoate monohydrochloride: A similar compound with a different salt form.

    Benzyl (2S)-2,4-diaminobutanoate sulfate: Another salt form of the compound.

Uniqueness

Benzyl (2S)-2,4-diaminobutanoate dihydrochloride is unique due to its specific dihydrochloride salt form, which may confer different solubility, stability, and reactivity properties compared to other similar compounds. This uniqueness can be advantageous in certain applications, such as in drug formulation or chemical synthesis.

Properties

Molecular Formula

C11H18Cl2N2O2

Molecular Weight

281.18 g/mol

IUPAC Name

benzyl (2S)-2,4-diaminobutanoate;dihydrochloride

InChI

InChI=1S/C11H16N2O2.2ClH/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9;;/h1-5,10H,6-8,12-13H2;2*1H/t10-;;/m0../s1

InChI Key

SORDVEVHPGMJII-XRIOVQLTSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCN)N.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCN)N.Cl.Cl

Origin of Product

United States

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